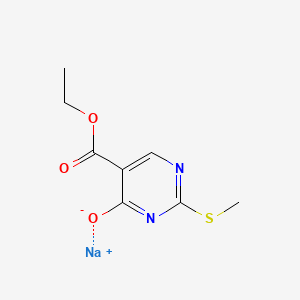

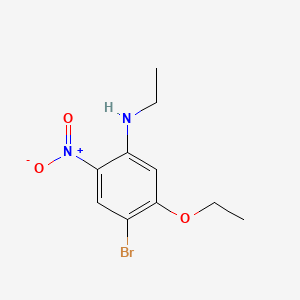

![molecular formula C22H23Br2N3S2 B597662 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 1254062-39-9](/img/structure/B597662.png)

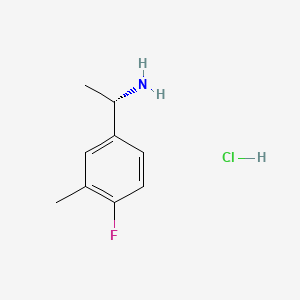

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound with an intriguing structure. It belongs to the class of donor–acceptor (D–A) molecules, which are often employed in organic photovoltaics (OPVs) and other optoelectronic devices. This compound combines electron-donating and electron-accepting moieties, making it suitable for various applications .

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine occurs. Subsequently, Suzuki cross-coupling with carbazoleboronic acid leads to the formation of 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine . The structure of the newly synthesized compound is confirmed using techniques such as high-resolution mass spectrometry, 1H NMR, 13C NMR, IR, and UV spectroscopy .

Molecular Structure Analysis

The molecular structure of 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole consists of fused aromatic rings, including thiophene and triazole moieties. The presence of bromine atoms enhances its electron-accepting properties, while the octyl group provides solubility and stability. The D-π-A-π-D configuration, with benzo[c][1,2,5]thiadiazole as the electron-deficient building block, contributes to its unique properties .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including Suzuki cross-coupling reactions. Its functional groups allow for modification and derivatization, making it versatile for further synthetic pathways .

Scientific Research Applications

Photosensitizers in Polymerization : This compound is shown to be an efficient photosensitizer for diaryliodonium salt initiators in cationic photopolymerization, useful in polymer science. It can initiate polymerizations at room temperature using long-wavelength UV and visible light, making it a valuable component in photopolymerizations (Bulut et al., 2011).

Donor-Acceptor Copolymers in Organic Electronics : The compound has been employed in synthesizing fluorene-based donor-acceptor copolymers. These copolymers exhibit tunable emission and electrical properties, making them potential candidates for organic optoelectronics (Torres-Moya et al., 2020).

Organic Photovoltaic Applications : Benzotriazole-based polymer donors containing this compound have been developed for use in organic photovoltaics. The polymers exhibit good planarity and are used as electron donors in solar cell applications, showing promising efficiency and device performance (Lee et al., 2020).

Elastase Inhibitory Activity : A related compound, 1,2,3-Triazole Derivative of 4,4'-Dihydroxybenzophenone, has been synthesized and evaluated for its elastase inhibitory activity. This indicates potential biomedical applications for triazole derivatives in enzyme inhibition (Dias et al., 2018).

Electrochromic Materials : The compound has been used in synthesizing novel polymers with promising results as electrochromic materials. These materials are significant for their application in devices like electrochromic windows and displays (Rende et al., 2014).

Photovoltaic Device Improvement : The compound has been incorporated in the synthesis of donor polymers, improving the photovoltaic performance of solar cells. This strategy has led to enhancements in power conversion efficiency, demonstrating its utility in renewable energy technologies (Li et al., 2021).

Mechanism of Action

properties

IUPAC Name |

4,7-bis(5-bromothiophen-2-yl)-2-octylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Br2N3S2/c1-2-3-4-5-6-7-14-27-25-21-15(17-10-12-19(23)28-17)8-9-16(22(21)26-27)18-11-13-20(24)29-18/h8-13H,2-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXJKVVGOPZOPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)Br)C4=CC=C(S4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857043 |

Source

|

| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole | |

CAS RN |

1254062-39-9 |

Source

|

| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)

![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)

![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)